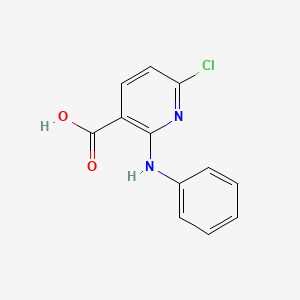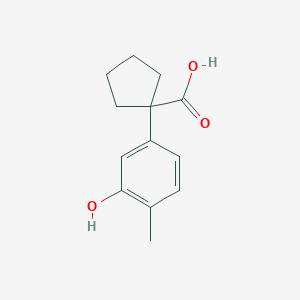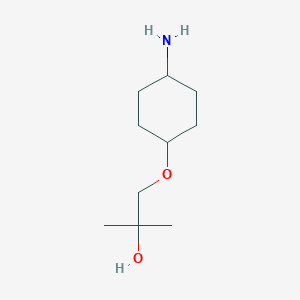
1-((trans-4-Aminocyclohexyl)oxy)-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((trans-4-Aminocyclohexyl)oxy)-2-methylpropan-2-ol is a chemical compound with significant relevance in various fields of scientific research. This compound features a cyclohexyl ring substituted with an amino group and an oxy group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 1-((trans-4-Aminocyclohexyl)oxy)-2-methylpropan-2-ol typically involves the reaction of trans-4-aminocyclohexanol with 2-methylpropan-2-ol under specific conditions. The process may include steps such as catalytic hydrogenation, fractional crystallization, and hydrolysis .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation in aqueous or alcoholic solutions and subsequent crystallization are commonly employed .
Análisis De Reacciones Químicas
Types of Reactions: 1-((trans-4-Aminocyclohexyl)oxy)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The amino and oxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
1-((trans-4-Aminocyclohexyl)oxy)-2-methylpropan-2-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including drugs for respiratory conditions.
Industry: The compound is utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-((trans-4-Aminocyclohexyl)oxy)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in cellular functions .
Comparación Con Compuestos Similares
trans-4-Aminocyclohexanol: A related compound with similar structural features but different functional groups.
2-[(trans-4-Aminocyclohexyl)oxy]nicotinonitrile hydrochloride: Another compound with a cyclohexyl ring and amino group, used in different applications.
Uniqueness: 1-((trans-4-Aminocyclohexyl)oxy)-2-methylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
1-(4-aminocyclohexyl)oxy-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H21NO2/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h8-9,12H,3-7,11H2,1-2H3 |
Clave InChI |
GLQYJJIXLLMSGF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC1CCC(CC1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



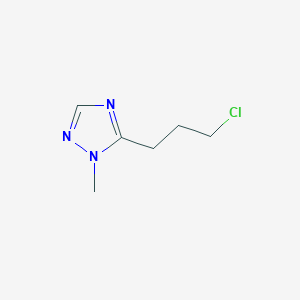
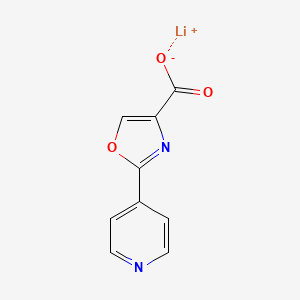
![Tert-butyl ((4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-YL)methyl)carbamate](/img/structure/B13563880.png)
![N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13563884.png)
![2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride](/img/structure/B13563888.png)
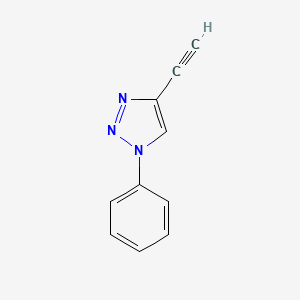
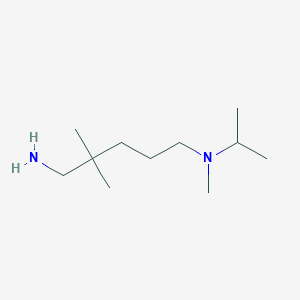
![4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13563905.png)
![2-fluoro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13563907.png)
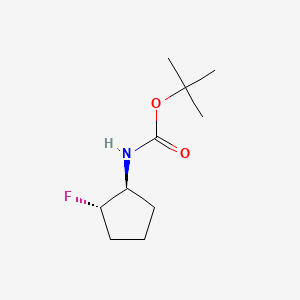
![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13563914.png)
